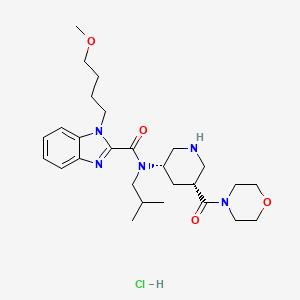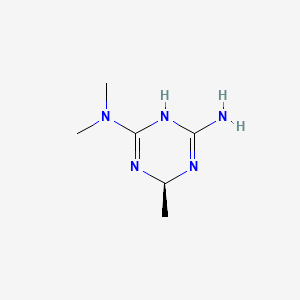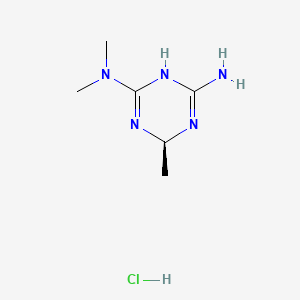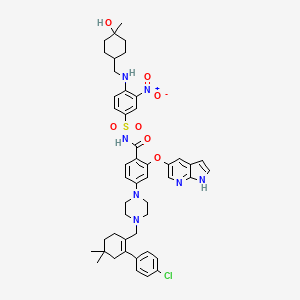![molecular formula C22H22N2O4 B608140 2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine CAS No. 1019158-02-1](/img/structure/B608140.png)
2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring are a 4-methoxyphenyl group, a furan ring, and a 2-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, the furan ring, and the phenyl rings would all contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the methoxy group, and the furan ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more reactive. The methoxy group could influence the compound’s solubility in certain solvents .Applications De Recherche Scientifique
Asymmetric Synthesis of Furan Derivatives : A study by Bruyère, Ballereau, Selkti, and Royer (2003) explored the synthesis of enantio-enriched compounds using chiral pyrrolidines, with applications in asymmetric synthesis (Hélène Bruyère et al., 2003).
Synthesis of Pyrrolidin-2-ones : Ebrik, Rigo, Vaccher, Vaccher, Flouquet, Debaert, and Berthelot (1998) synthesized N-substituted pyrrolidin-2-ones, cyclic analogues of GABA, starting from pyrrolidin-2-one derivatives, indicating applications in the development of pharmaceutical compounds (S. Ebrik et al., 1998).
Crystal Structure Analysis : Dallasta Pedroso, Caracelli, Zukerman-Schpector, Soto-Monsalve, De Almeida Santos, Correia, Llanes Garcia, Kwong, and Tiekink (2020) studied the crystal structure of a tetra-substituted pyrrolidine ring compound, which has implications in the field of materials science (Sofia Dallasta Pedroso et al., 2020).
Development of Antiinflammatory and Antibacterial Agents : A study by Ravula, Babu, Manich, Rika, Chary, and Ra (2016) involved synthesizing novel pyrazoline derivatives with a 5-(5-(4-nitrophenyl)furan-2-yl) moiety, showing potential as antiinflammatory and antibacterial agents (P. Ravula et al., 2016).
Antibacterial Activity of Pyrimidines : Verbitskiy, Baskakova, Rusinov, and Charushin (2021) developed a method for synthesizing 5-arylamino-substituted pyrimidines with high antibacterial activity, indicating potential applications in antimicrobial research (E. Verbitskiy et al., 2021).
Molecular and Solid-State Structure Analysis : Rahmani, Djafri, Chouaih, Djafri, Hamzaoui, Rizzi, and Altomare (2017) synthesized and characterized a compound with the 5-nitro furan-2-ylmethylen moiety, providing insights into solid-state molecular structures (Rachida Rahmani et al., 2017).
Synthesis of Polysubstituted Pyrroles : Kumar, Rāmānand, and Tadigoppula (2017) developed a method for synthesizing polysubstituted pyrrole derivatives, which are useful in various chemical applications (Amrendra Kumar et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-17-10-8-16(9-11-17)20-7-4-14-23(20)15-18-12-13-22(28-18)19-5-2-3-6-21(19)24(25)26/h2-3,5-6,8-13,20H,4,7,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVNERPDMZVXIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)


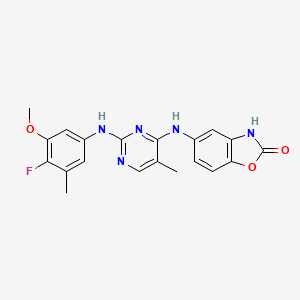

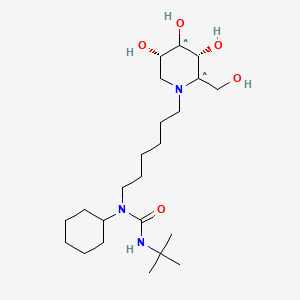
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)

